molecular formula C27H25N3O3S B2981568 3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 477768-50-6

3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2981568
CAS No.: 477768-50-6
M. Wt: 471.58
InChI Key: FQYXLUWFEAKGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a structurally complex heterocyclic compound featuring an imidazo[1,2-c]quinazolin-2-one core. Key substituents include:

  • A 3-benzyl group (providing lipophilicity and steric bulk).
  • A 5-[(4-methylbenzyl)sulfanyl] moiety (contributing to sulfur-based reactivity and modulating solubility).

Properties

IUPAC Name

3-benzyl-8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-17-9-11-19(12-10-17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-7-5-4-6-8-18/h4-12,14-15,22H,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYXLUWFEAKGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one typically involves multiple steps, starting with the formation of the imidazo[1,2-c]quinazoline core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzimidazole derivative, and an appropriate benzylating agent[_{{{CITATION{{{_1{3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo1,2-c ....

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This would require optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

  • Reduction: : The imidazo[1,2-c]quinazoline core can be reduced to form simpler derivatives.

  • Substitution: : The benzyl and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

  • Substitution: : Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents such as dimethylformamide (DMF) are often employed.

Major Products Formed

  • Oxidation: : Formation of 3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one-2,3-dione.

  • Reduction: : Formation of 3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazoline.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study molecular interactions and pathways. Its ability to bind to specific targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity profile make it a candidate for the development of new drugs targeting various diseases.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its properties can be harnessed to create new products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which 3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological processes. The binding interaction can modulate the activity of these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally similar derivatives to highlight the impact of substituent variations on physicochemical properties and bioactivity.

Core Structure and Substituent Variations

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Source
Target Compound 3-benzyl, 8,9-dimethoxy, 5-(4-methylbenzyl)sulfanyl ~471.58* Not explicitly reported; inferred stability from analogs
5a () 5-thioxo, no benzyl or methoxy groups - High melting point (>320°C), synthesized via one-pot reaction (41% yield)
5-Methylsulfanyl-8,9-diphenylfuro[3,2-e]imidazo[1,2-c]pyrimidin-2(3H)-one (152) 5-methylsulfanyl, 8,9-diphenyl, fused furo group - Significant antimicrobial and antifungal activities
5-[(3-Fluorobenzyl)sulfanyl]-3-isopropyl analog (CAS 1214102-54-1) 3-isopropyl, 5-(3-fluorobenzyl)sulfanyl, 8,9-dimethoxy 427.49 No bioactivity reported; fluorine may enhance metabolic stability
5-((4-Trifluoromethyl)benzyl)thio analog (CAS 477768-51-7) 5-(4-CF3-benzyl)sulfanyl, 3-benzyl, 8,9-dimethoxy - Trifluoromethyl group likely improves lipophilicity and target binding
5-(Benzylsulfanyl) analog (CAS 477768-52-8) 5-benzylsulfanyl (no methyl), 3-benzyl, 8,9-dimethoxy 457.54 Simpler structure; baseline for comparing sulfanyl substituent effects
8,9-Dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl] analog (CAS 439109-31-6) 5-(trifluorobutenyl)sulfanyl, 8,9-dimethoxy 385.4 Fluorinated side chain may increase bioavailability and membrane permeability

*Molecular weight inferred from (a 3-methylbenzyl analog with MW 471.58).

Physicochemical Properties

  • Melting points : High thermal stability (>320°C) in simpler analogs like 5a () suggests that methoxy and benzyl groups enhance crystallinity .

Biological Activity

The compound 3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS: 1031245-78-9) belongs to a class of imidazoquinazolines known for their diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C27H25N3O3S
  • Molecular Weight : 471.57 g/mol
  • Structural Characteristics : The compound features a quinazolinone core with methoxy and sulfanyl substituents, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For example, derivatives of imidazoquinazolines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for some related compounds were reported as low as 0.98 μg/mL against MRSA , demonstrating potent antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that several imidazoquinazoline derivatives exhibit cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds were found to be in the micromolar range, indicating promising anticancer properties .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that imidazoquinazolines can inhibit enzymes involved in tumor progression and microbial metabolism.
  • Induction of Apoptosis : Some derivatives trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Disruption of Biofilm Formation : Compounds similar to this one have demonstrated the ability to inhibit biofilm formation in bacterial pathogens, which is crucial for treating chronic infections .

Case Studies and Research Findings

StudyFindings
Study 1Evaluated the antimicrobial efficacy against various pathogens; demonstrated MIC values as low as 0.98 μg/mL against MRSA.
Study 2Investigated cytotoxic effects on A549 and MCF7 cells; reported IC50 values indicating significant anticancer activity.
Study 3Assessed the compound's ability to disrupt biofilm formation; found effective in reducing biofilm mass in S. aureus.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?

To confirm the molecular structure, employ single-crystal X-ray diffraction (XRD) to resolve the fused imidazo-quinazolinone core and substituent orientations, as demonstrated for analogous triazoloquinazolinones . Complement this with NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., benzyl, sulfanyl groups) and FT-IR to identify functional groups (e.g., C=O, S–C). For dynamic structural insights, DFT calculations can validate bond lengths and angles against experimental XRD data .

Q. What synthetic strategies are reported for imidazo[1,2-c]quinazolinone derivatives?

Key approaches include:

  • Multicomponent reactions using benzyl halides, thioureas, and quinazolinone precursors under reflux conditions (e.g., ethanol/HCl), as shown for triazoloquinazolinones .
  • Oxidation of sulfide intermediates with H₂O₂ in glacial acetic acid to introduce sulfonyl groups .
  • Catalyst optimization using deep eutectic solvents (e.g., NGPU) to enhance reaction efficiency and yield, as seen in triazolo/benzimidazoloquinazolinone syntheses .

Q. How can computational methods aid in understanding the compound’s reactivity?

Perform DFT-based studies to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack. Compare results with experimental vibrational spectra (IR/Raman) to validate computational models . For biological activity predictions, use molecular docking to simulate interactions with target proteins (e.g., kinases, microbial enzymes) .

Advanced Research Questions

Q. How can conflicting reports on biological activity (e.g., antimicrobial vs. kinase inhibition) be resolved?

  • Comparative bioassays : Test the compound against standardized microbial strains (e.g., E. coli, C. albicans) and kinase targets (e.g., EGFR, VEGFR) under identical conditions .
  • Structure-activity relationship (SAR) analysis : Synthesize derivatives with modified substituents (e.g., replacing 4-methylbenzyl with fluorobenzyl) to isolate functional group contributions .
  • Mechanistic studies : Use fluorescence quenching or isothermal titration calorimetry (ITC) to quantify target binding affinities .

Q. What strategies optimize the oxidation of the sulfanyl group during synthesis?

  • Controlled oxidation : Use H₂O₂ in glacial acetic acid at 60–80°C to convert –S– to –SO₂– while minimizing over-oxidation. Monitor progress via TLC or LC-MS .
  • Catalyst screening : Test transition-metal catalysts (e.g., Fe³⁺, Cu²⁺) to improve selectivity and yield, as applied in sulfoxide syntheses .
  • Kinetic studies : Employ in-situ FT-IR or Raman spectroscopy to track reaction intermediates and optimize time-temperature profiles .

Q. How can environmental stability and degradation pathways be assessed?

  • Hydrolysis/photolysis studies : Expose the compound to UV light (254–365 nm) and aqueous buffers (pH 4–9) at 25–40°C. Analyze degradation products via HPLC-MS .
  • Ecotoxicology assays : Evaluate acute toxicity using Daphnia magna or Vibrio fischeri models, following OECD guidelines .
  • Computational modeling : Predict biodegradation pathways using software like EPI Suite™ to identify persistent metabolites .

Q. What experimental designs address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Pro-drug synthesis : Introduce hydrolyzable groups (e.g., acetyl, phosphate) to improve bioavailability .
  • Crystallinity modulation : Recrystallize the compound with solvents like ethanol/water to generate polymorphs with higher solubility .

Methodological Considerations

Q. How should researchers handle discrepancies in crystallographic data?

  • Validation tools : Cross-check XRD results with CIF validation reports (e.g., using checkCIF) to identify symmetry or displacement errors .
  • Thermal ellipsoid analysis : Ensure anisotropic displacement parameters (ADPs) for non-H atoms are within acceptable ranges (e.g., ≤ 0.1 Ų) .
  • Hydrogen bonding networks : Compare intermolecular interactions (e.g., N–H⋯O) with analogous structures to confirm packing stability .

Q. What protocols ensure safe handling of sulfanyl-containing derivatives?

  • PPE requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/airborne exposure .
  • Storage : Keep the compound in airtight containers under nitrogen at –20°C to prevent oxidation .
  • Waste disposal : Neutralize residues with 10% NaOH and incinerate in accordance with hazardous waste regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.